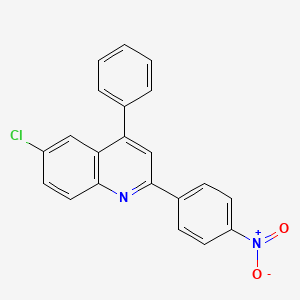
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline” has been discussed in several papers . For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Synthesis of PI3K/mTOR Inhibitors
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline derivatives serve as key intermediates in the synthesis of various PI3K/mTOR inhibitors. These compounds are synthesized through processes such as nitration, chlorination, alkylation, and substitution, and are crucial for the development of novel inhibitors (Lei et al., 2015).
Microwave-Assisted Synthesis
The compound has been synthesized using microwave-assisted techniques, which are efficient and time-saving. This method is significant for the rapid synthesis of such compounds, which can be utilized in further pharmacological studies (Sarveswari & Vijayakumar, 2016).
Structural and Spectroscopic Analysis
Crystal Structure Investigation
The compound has been the subject of extensive structural and vibrational spectroscopic studies, aiding in understanding its molecular properties. These studies involve techniques like X-ray diffraction, FTIR, and NMR spectral analysis, contributing to the field of material science and molecular chemistry (Murugavel et al., 2016).
Lanthanide Complexes
Derivatives of this compound have been used in assembling lanthanide complexes. These complexes exhibit significant magnetic properties and near-infrared luminescence, opening avenues for their application in materials science and photonics (Wu et al., 2019).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Evaluation: Some derivatives of this compound have shown promising results in combating bacterial and fungal infections. This makes them valuable in the development of new antimicrobial agents (Patel & Patel, 2011).
Antioxidant and Anti-diabetic Agents
Antioxidant Activity
Novel chloroquinoline derivatives, including this compound, have been studied for their antioxidant properties. These studies are crucial for developing new antioxidant agents and understanding their role in combating oxidative stress (Murugavel et al., 2017).
Anti-diabetic Properties
Molecular docking studies suggest that chloroquinoline derivatives could be effective anti-diabetic agents. This is a significant contribution to the search for new treatments for diabetes (Murugavel et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-(4-nitrophenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMGHDTMMZKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)
![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)
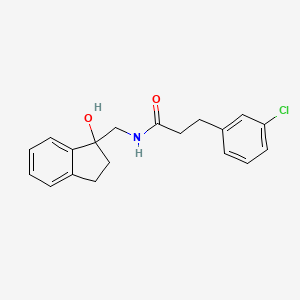
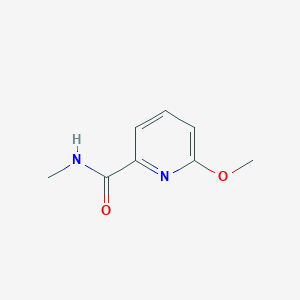
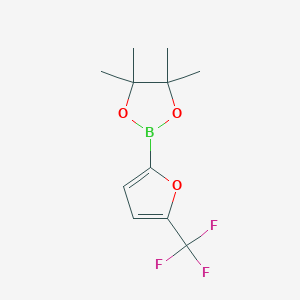
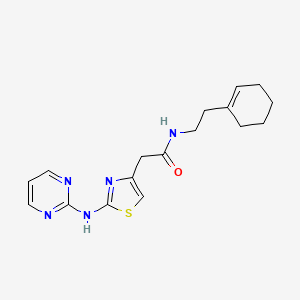
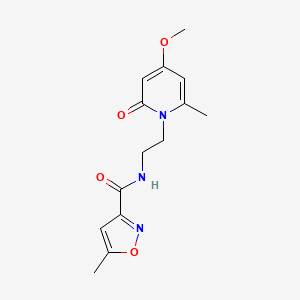

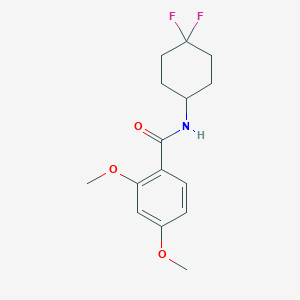
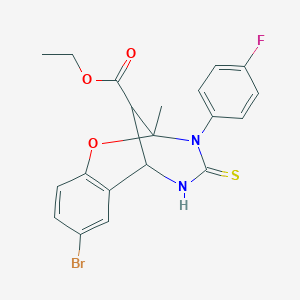
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)
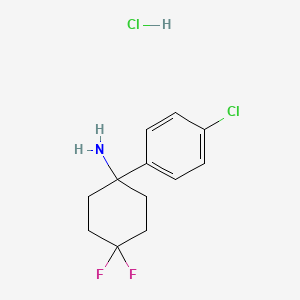

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)